ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate, also known as ethyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1H-indole-2-carboxylate, is a novel class of potential antibacterial, antifungal, and antitubercular agents Similar compounds have been shown to target enzymes such asEnoyl ACP Reductase and DHFR Enzymes , which play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively.
Mode of Action
This inhibition could result in the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis, leading to the death of the bacterial, fungal, or tubercular cells .
Biochemical Pathways
The compound appears to affect the fatty acid synthesis pathway and the DNA synthesis pathway by inhibiting the activity of Enoyl ACP Reductase and DHFR Enzymes . The downstream effects of these disruptions could include the cessation of cell growth and replication, leading to cell death .
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-2-30-22(29)20-19(15-5-3-4-6-16(15)23-20)24-21(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h3-10,23H,2,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVCTSZLDJPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.